molecular formula C11H14N2O3 B8796546 N-(2-Isopropyl-4-nitrophenyl)acetamide CAS No. 31539-91-0

N-(2-Isopropyl-4-nitrophenyl)acetamide

Cat. No.: B8796546
CAS No.: 31539-91-0
M. Wt: 222.24 g/mol
InChI Key: XMZOGCIGSQANPA-UHFFFAOYSA-N
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Description

Properties

CAS No.

31539-91-0

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(4-nitro-2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H14N2O3/c1-7(2)10-6-9(13(15)16)4-5-11(10)12-8(3)14/h4-7H,1-3H3,(H,12,14)

InChI Key

XMZOGCIGSQANPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitrophenyl-Acetamide Backbone

The following compounds share the nitrophenyl-acetamide core but differ in substituents, leading to variations in properties and applications:

Table 1: Key Comparative Data
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 31539-91-0 C₁₁H₁₄N₂O₃ 222.24 2-isopropyl, 4-nitro Patented in pharmaceutical formulations
N-(2-Iodo-4-nitrophenyl)acetamide 19591-18-5 C₈H₇IN₂O₃ 306.06 2-iodo, 4-nitro Historical synthesis studies (1920s)
N-(2-Methoxy-4-nitrophenyl)acetamide 93-27-6 C₉H₁₀N₂O₄ 210.19 2-methoxy, 4-nitro Intermediate in organic synthesis
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide 71617-28-2 C₁₇H₁₇Cl₂N₅O₄ 426.25 4-chloro, diazenyl, hydroxypropylamino Potential allergen (H317 warning)

Functional Group Analysis

Substituent Effects :
  • Iodo Substituent (N-(2-Iodo-4-nitrophenyl)acetamide) : The heavy atom increases molecular weight and may influence reactivity in cross-coupling reactions .
  • Methoxy Group (N-(2-Methoxy-4-nitrophenyl)acetamide) : Electron-donating nature could reduce nitro group reactivity compared to electron-withdrawing substituents like isopropyl .

Preparation Methods

Step 1: Acetylation of 2-Isopropylaniline

Reaction Conditions

ParameterOptimal Value
Starting material2-Isopropylaniline
Acetylating agentAcetic anhydride
SolventToluene/Water (3:1)
CatalystSodium carbonate
Temperature15–25°C
Time2–4 hours

Procedure :
2-Isopropylaniline (1.0 mol) is dissolved in toluene (600 mL) with aqueous Na₂CO₃ (1.5 mol). Acetic anhydride (1.1 mol) is added dropwise over 2 hours at 15–25°C. Post-stirring for 2 hours, the organic layer is separated and concentrated to yield N-(2-isopropylphenyl)acetamide (93% yield, 98.3% purity by HPLC).

Step 2: Nitration of N-(2-Isopropylphenyl)acetamide

Nitration System

ComponentProportion
Nitric acid (68%)1.2 equivalents
Sulfuric acid (98%)3.0 equivalents
SolventDichloromethane
Temperature0–5°C
Time4–6 hours

Procedure :
The acetamide intermediate (1.0 mol) is dissolved in CH₂Cl₂ (500 mL) and cooled to 0°C. Nitration mix (HNO₃/H₂SO₄) is added gradually over 3 hours. After quenching in ice-water, the product is filtered and recrystallized from ethanol to yield N-(2-Isopropyl-4-nitrophenyl)acetamide (87% yield, 96.5% purity).

Advanced Continuous Flow Synthesis

Reactor Configuration and Process Intensification

Recent patents demonstrate 40% yield improvement using continuous flow systems:

Three-Stage Flow System

  • Acetylation Module :

    • Residence time: 133 min

    • Throughput: 7.5 mL/min

    • Conversion: 99.2%

  • Nitration Module :

    • Residence time: 100 min

    • Temperature: 25°C

    • Para-selectivity: 97.8%

  • Workup Module :

    • In-line liquid-liquid separation

    • Automated crystallization

Performance Metrics

ParameterBatch ProcessFlow Process
Total time12 hours6 hours
Overall yield80%92%
Energy consumption58 kWh/kg32 kWh/kg
Byproduct formation8.7%1.2%

Process Optimization and Critical Parameters

Acetylation Step Optimization

Key Findings :

  • Solvent Effects :

    SolventYield (%)Purity (%)
    Toluene/Water9398.3
    Dichloroethane8995.6
    THF7891.2
  • Catalyst Screening :

    CatalystReaction Time (h)Yield (%)
    Na₂CO₃293
    Et₃N1.591
    Pyridine385

Nitration Step Optimization

Nitrating Agent Comparison

AgentPara-Selectivity (%)Byproducts (%)
HNO₃/H₂SO₄97.81.2
Acetyl nitrate95.43.1
NO₂BF₄92.35.6

Temperature Profile

Temperature (°C)Reaction Time (h)Yield (%)
0687
25482
40268

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂),
δ 2.15 (s, 3H, COCH₃),
δ 3.85–3.95 (m, 1H, CH(CH₃)₂),
δ 7.45 (d, J = 8.4 Hz, 1H, ArH),
δ 8.15 (dd, J = 8.4, 2.4 Hz, 1H, ArH),
δ 8.35 (d, J = 2.4 Hz, 1H, ArH),
δ 10.25 (s, 1H, NH).

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: MeCN/H₂O (65:35)

  • Retention time: 6.72 min

  • Purity: 99.1%

Industrial-Scale Production Considerations

Cost Analysis

ComponentBatch Cost ($/kg)Flow Cost ($/kg)
Raw materials120115
Energy4528
Waste treatment3512
Total 200 155

Q & A

Basic Research Questions

What analytical techniques are recommended to confirm the structure and purity of N-(2-Isopropyl-4-nitrophenyl)acetamide?

Methodological Answer:
The compound should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) , and high-performance liquid chromatography (HPLC) . For example:

  • NMR : Assign peaks to confirm the nitro, isopropyl, and acetamide groups. The aromatic protons in the nitrophenyl ring typically appear downfield (δ 8.0–8.5 ppm) due to electron withdrawal by the nitro group .
  • MS : Use electrospray ionization (ESI) or electron impact (EI) to verify the molecular ion peak (expected m/z ~250–260 for C₁₁H₁₄N₂O₃).
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).
Technique Key Parameters Purpose
¹H/¹³C NMRδ (ppm), coupling constantsStructural confirmation
MSm/z ratio, fragmentation patternMolecular weight validation
HPLCRetention time, peak areaPurity assessment

What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to minimize inhalation of dust or vapors.
  • First-Aid Measures : In case of exposure, rinse skin with water for 15 minutes and consult a physician. Provide the safety data sheet (SDS) to medical personnel .
Hazard Precaution
Skin irritationImmediate washing with soap/water
Respiratory riskUse NIOSH-approved respirators in poorly ventilated areas

Advanced Research Questions

How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Cross-Validation : Compare NMR data with density functional theory (DFT)-calculated shifts.
  • Crystallography : Obtain single-crystal X-ray diffraction data to unambiguously confirm bond lengths and angles (e.g., monoclinic system with a = 9.66 Å, b = 18.55 Å, c = 9.31 Å for related nitrophenyl acetamides) .
  • 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals in complex mixtures.

How does the nitro group at the 4-position influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:
The nitro group is a strong electron-withdrawing meta-director, which:

  • Reduces Reactivity : Deactivates the aromatic ring, making electrophilic substitution (e.g., nitration, sulfonation) challenging without harsh conditions.
  • Directs Substitution : Favors reaction at the 3- and 5-positions relative to the nitro group.
    Experimental Design :
  • Use HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

What strategies optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis :
    • Nitration : Introduce the nitro group to 2-isopropylacetophenone using fuming HNO₃.
    • Acetylation : React the intermediate with acetic anhydride in pyridine.
  • Purification : Recrystallize from methanol/water (yield: ~70–80%) and characterize intermediates via melting point and IR (C=O stretch at ~1680 cm⁻¹) .
Step Reagent/Condition Key Observation
NitrationHNO₃, H₂SO₄, 0°CExothermic reaction; yellow precipitate
AcetylationAc₂O, pyridine, refluxClear solution turning turbid

Data Contradiction Analysis

How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:
Reported melting points may vary due to polymorphic forms or impurities. To resolve:

  • DSC Analysis : Perform differential scanning calorimetry to identify phase transitions.
  • Recrystallization : Test multiple solvents (e.g., ethanol, acetonitrile) to isolate the most stable polymorph.
  • Literature Comparison : Cross-reference with crystallographic data (e.g., hydrogen bonding patterns in the crystal lattice) .

Future Research Directions

What unexplored applications of this compound warrant investigation in medicinal chemistry?

Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria using MIC assays (e.g., broth microdilution per CLSI guidelines).
  • Enzyme Inhibition : Evaluate binding affinity to cytochrome P450 isoforms via molecular docking (PDB ID: 1OG5) and in vitro assays .

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